molecular formula C12H17FN2 B14764129 2-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine

2-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Katalognummer: B14764129
Molekulargewicht: 208.27 g/mol
InChI-Schlüssel: GDHHNWNPIHRNHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine is an organic compound that features a fluorinated phenyl ring and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 3-fluorobenzaldehyde reacts with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final amine product.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce new functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as acting on neurotransmitter systems.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The fluorinated phenyl ring and pyrrolidine moiety may contribute to its binding affinity and specificity. Pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine can influence its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs.

Eigenschaften

Molekularformel

C12H17FN2

Molekulargewicht

208.27 g/mol

IUPAC-Name

2-(3-fluorophenyl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C12H17FN2/c13-11-5-3-4-10(8-11)12(9-14)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7,9,14H2

InChI-Schlüssel

GDHHNWNPIHRNHF-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(CN)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.